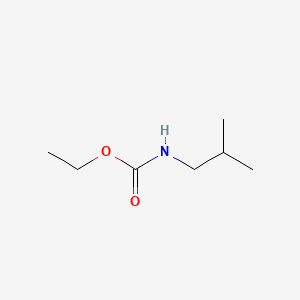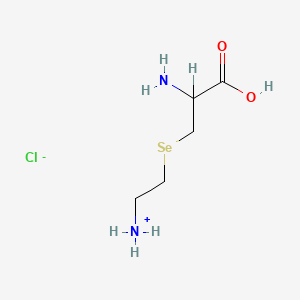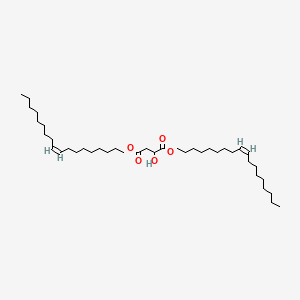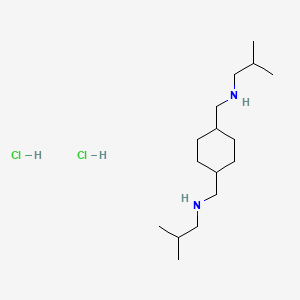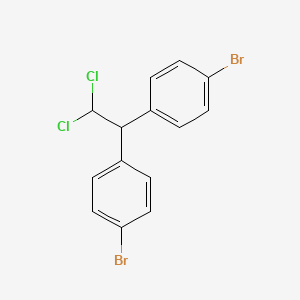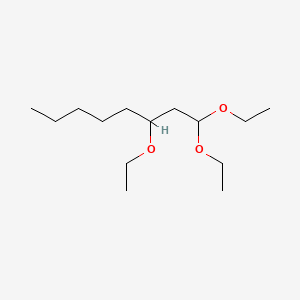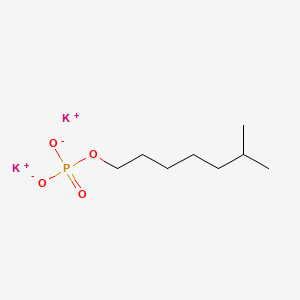
Dipotassium isooctyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium isooctyl phosphate is an organophosphate compound with the chemical formula C8H17O4PK2. It is a potassium salt of isooctyl phosphate and is known for its surfactant properties. This compound is used in various industrial applications, including as an emulsifier, dispersant, and corrosion inhibitor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dipotassium isooctyl phosphate can be synthesized through the esterification of isooctyl alcohol with phosphoric acid, followed by neutralization with potassium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.
Esterification: Isooctyl alcohol reacts with phosphoric acid to form isooctyl phosphate. [ \text{C8H17OH} + \text{H3PO4} \rightarrow \text{C8H17OPO3H2} + \text{H2O} ]
Neutralization: The isooctyl phosphate is then neutralized with potassium hydroxide to form this compound. [ \text{C8H17OPO3H2} + 2\text{KOH} \rightarrow \text{C8H17O4PK2} + 2\text{H2O} ]
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and neutralization processes. The reaction is carried out in reactors equipped with temperature and pH control systems. The product is then purified through filtration and drying processes to obtain the final compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Dipotassium isooctyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, breaking down into isooctyl alcohol and phosphoric acid.
Oxidation: It can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Substitution: The phosphate group can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Isooctyl alcohol and phosphoric acid.
Oxidation: Oxidized derivatives of isooctyl phosphate.
Substitution: Substituted phosphate esters.
Aplicaciones Científicas De Investigación
Dipotassium isooctyl phosphate has several scientific research applications:
Chemistry: Used as a surfactant in chemical reactions to enhance the solubility of reactants and products.
Biology: Employed in the formulation of biological buffers and media.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: Utilized as a corrosion inhibitor in metalworking fluids and as a dispersant in paints and coatings.
Mecanismo De Acción
The mechanism of action of dipotassium isooctyl phosphate involves its ability to reduce surface tension and stabilize emulsions. It interacts with molecular targets such as lipid membranes, enhancing the solubility and dispersion of hydrophobic compounds. The phosphate group can also participate in biochemical pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Dipotassium phosphate (K2HPO4): An inorganic phosphate salt used as a buffering agent and food additive.
Monopotassium phosphate (KH2PO4): Another inorganic phosphate salt with similar buffering properties.
Tripotassium phosphate (K3PO4): A highly alkaline phosphate salt used in various industrial applications.
Uniqueness
Dipotassium isooctyl phosphate is unique due to its organic nature and surfactant properties, which distinguish it from the purely inorganic phosphate salts. Its ability to act as an emulsifier and dispersant makes it valuable in applications where traditional inorganic phosphates may not be effective.
Propiedades
Número CAS |
27708-63-0 |
|---|---|
Fórmula molecular |
C8H17K2O4P |
Peso molecular |
286.39 g/mol |
Nombre IUPAC |
dipotassium;6-methylheptyl phosphate |
InChI |
InChI=1S/C8H19O4P.2K/c1-8(2)6-4-3-5-7-12-13(9,10)11;;/h8H,3-7H2,1-2H3,(H2,9,10,11);;/q;2*+1/p-2 |
Clave InChI |
MOJYYOPFOKMPCJ-UHFFFAOYSA-L |
SMILES canónico |
CC(C)CCCCCOP(=O)([O-])[O-].[K+].[K+] |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


